molecular formula C12H14N2O6 B1419692 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid CAS No. 180505-97-9

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

Cat. No. B1419692
M. Wt: 282.25 g/mol
InChI Key: HSWVJLUGKAOGSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific conditions under which the reactions are carried out. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the carboxylic acid group could potentially create areas of polarity within the molecule, affecting its physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could participate in redox reactions, and the carboxylic acid group could undergo reactions typical of acids, such as reacting with bases or alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups could make the compound soluble in polar solvents, and the compound’s reactivity would be determined by these functional groups .

Scientific Research Applications

  • Complexing Ability and Synthesis : 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid and its derivatives show potential as O,N,O-tridentate ligands capable of forming metal complexes. This is exemplified in the synthesis and complexing ability of related compounds, which can form nickel(ii) and copper(ii) complexes (Kudyakova et al., 2009).

  • Chemical Synthesis and Optimization : The compound has been synthesized through various chemical processes. For instance, 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, a related compound, was synthesized, and its optimal process conditions were determined, showcasing the importance of reaction temperature and time (Yin Dulin, 2007).

  • Study of Hydrogen-Bonding Networks : The crystal structures of several salts of 4-nitrobenzoic acid, a related compound, have been analyzed, revealing insights into the supramolecular architecture formed through ionic and hydrogen bonds (Chumakov et al., 2006).

  • Photochemistry Studies : The photochemical decomposition reactions of compounds including 4-nitrobenzoic acid have been studied using surface-enhanced Raman scattering, providing insights into the photochemistry of azo compounds (Franzke & Wokaun, 1992).

  • Waste-Free Synthesis of Heterocyclic Compounds : The compound and its derivatives are involved in the oxidative coupling of benzoic acids with alkynes, a process significant for the synthesis of various heterocyclic compounds (Shimizu et al., 2009).

  • Biological Evaluation in Pharmacology : While excluding specific drug use and dosage, it's worth noting that related compounds have been synthesized and evaluated for their potential as prokinetic agents, highlighting the compound's relevance in medicinal chemistry research (Srinivasulu et al., 2005).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as a reagent in chemical synthesis .

properties

IUPAC Name

4-[(3-ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-2-20-11(15)5-6-13-9-4-3-8(12(16)17)7-10(9)14(18)19/h3-4,7,13H,2,5-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWVJLUGKAOGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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